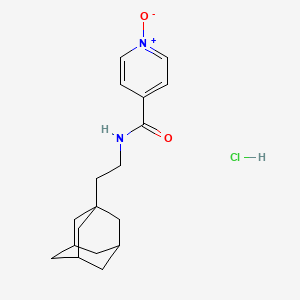
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride is a chemical compound that features an adamantane core, which is known for its stability and unique three-dimensional structure. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride typically involves the reaction of adamantanecarboxylic acid with isonicotinamide under specific conditions. One common method includes the use of sulfuric acid as a medium to facilitate the reaction. The adamantanecarboxylic acid acts as an alkylating agent, reacting with isonicotinamide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized adamantane derivatives .
Applications De Recherche Scientifique
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core allows the compound to interact with biological membranes, potentially altering their properties and affecting cellular processes. The isonicotinamide moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1-Adamantyl)ethyl)isonicotinamide
- N-(1-Adamantyl)isonicotinamide
- 1-Adamantylamine
Uniqueness
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride is unique due to the presence of the 1-oxide group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification may enhance its stability, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61876-39-9 |
|---|---|
Formule moléculaire |
C18H25ClN2O2 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
N-[2-(1-adamantyl)ethyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c21-17(16-1-5-20(22)6-2-16)19-4-3-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,21);1H |
Clé InChI |
WGWFHDMUJQZGDB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=[N+](C=C4)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
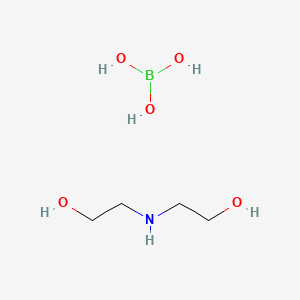
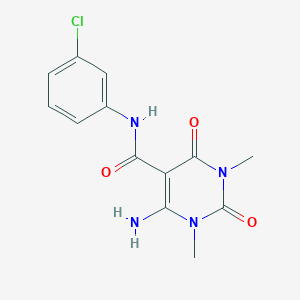
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)


![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
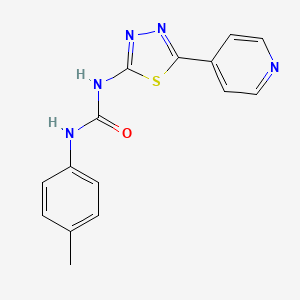
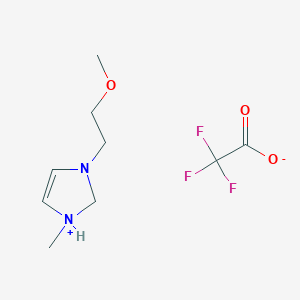


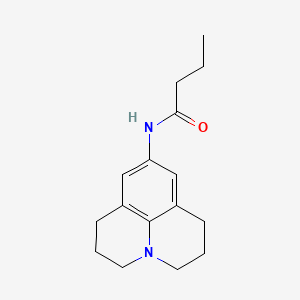
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
